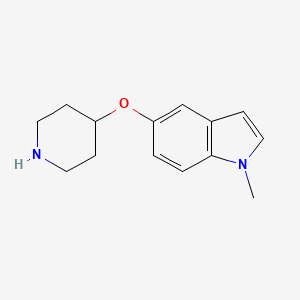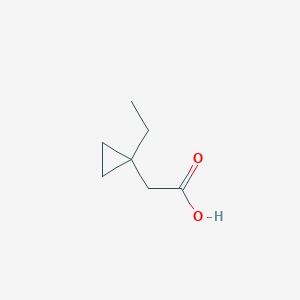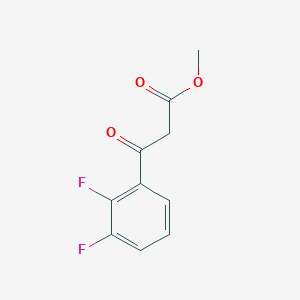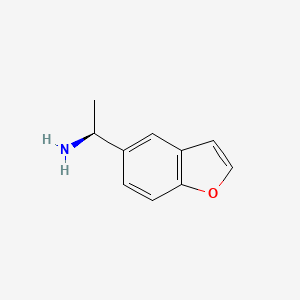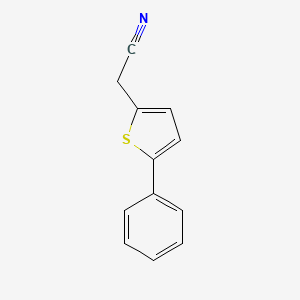
(5-Phenylthiophen-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-phenylthiophen-2-yl)acetonitrile is an organic compound with the molecular formula C12H9NS. It features a thiophene ring substituted with a phenyl group at the 5-position and an acetonitrile group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenylthiophen-2-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 5-phenylthiophene-2-carbaldehyde with trimethylsilyl cyanide in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in acetonitrile or dichloromethane . The reaction proceeds smoothly under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production methods for 2-(5-phenylthiophen-2-yl)acetonitrile typically involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
2-(5-phenylthiophen-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Brominated or nitrated derivatives of the thiophene ring.
科学的研究の応用
2-(5-phenylthiophen-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
作用機序
The mechanism of action of 2-(5-phenylthiophen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 2-(5-phenylthiophen-2-yl)ethanol
- 2-(5-phenylthiophen-2-yl)acetaldehyde
- 2-(5-phenylthiophen-2-yl)acetic acid
Uniqueness
2-(5-phenylthiophen-2-yl)acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and properties compared to similar compounds with different functional groups. This uniqueness makes it valuable for specific synthetic applications and research purposes .
特性
CAS番号 |
62404-42-6 |
|---|---|
分子式 |
C12H9NS |
分子量 |
199.27 g/mol |
IUPAC名 |
2-(5-phenylthiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H9NS/c13-9-8-11-6-7-12(14-11)10-4-2-1-3-5-10/h1-7H,8H2 |
InChIキー |
CYWQTDUBOOXHPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


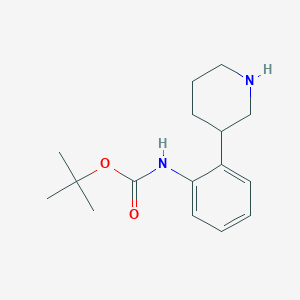


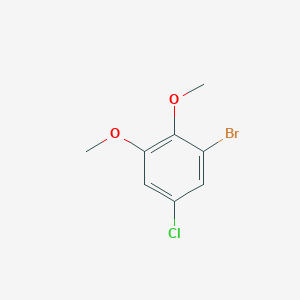
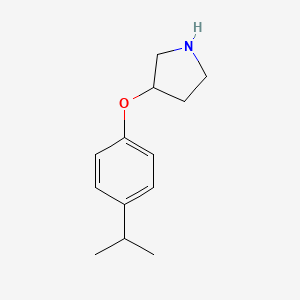
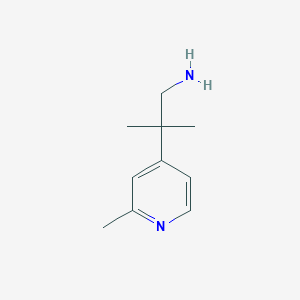

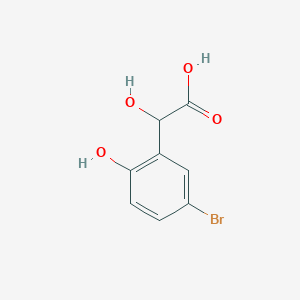
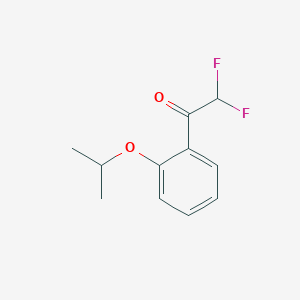
![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
